1-(1-Bromoethyl)-3-methoxybenzene CAS number 88563-83-1
1-(1-Bromoethyl)-3-methoxybenzene CAS number 88563-83-1
Whitepaper: Mechanistic Profiling and Synthetic Workflows for 1-(1-Bromoethyl)-3-methoxybenzene (CAS 88563-83-1)
Executive Summary
1-(1-Bromoethyl)-3-methoxybenzene (CAS 88563-83-1) is a specialized secondary benzylic bromide characterized by its unique electronic and steric properties. Featuring a methoxy group at the meta position of the aromatic ring, this compound serves as a critical probe in physical organic chemistry—specifically for generating highly reactive, unstable carbocations—and as a versatile building block in complex organic synthesis[1] (). This guide details the physicochemical profile, self-validating synthetic workflows, and mechanistic utility of this compound for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The reactivity of 1-(1-bromoethyl)-3-methoxybenzene is dictated by the lability of its benzylic carbon-bromine bond. The meta-methoxy group plays a defining role in its chemical behavior. Unlike a para-methoxy group, which dramatically stabilizes a benzylic carbocation via resonance (+R effect), the meta-methoxy substituent primarily exerts an inductive electron-withdrawing effect (-I effect). This structural nuance makes the resulting 1-(3-methoxyphenyl)ethyl carbocation exceptionally unstable and highly reactive, making it an ideal candidate for kinetic solvolysis studies[2] ().
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
|---|---|
| CAS Number | 88563-83-1 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Boiling Point | ~245.2 °C (Predicted)[3] |
| Density | 1.342 g/cm³ (Predicted)[3] |
| SMILES | CC(C1=CC(=CC=C1)OC)Br |
Table 2: Electronic Effects on Benzylic Carbocation Stability
| Substituent Position | Dominant Electronic Effect | Carbocation Stability | Solvolysis Rate (Relative) |
|---|---|---|---|
| Unsubstituted (H) | None | Baseline | 1x |
| para-Methoxy | Resonance (+R) > Inductive (-I) | Highly Stabilized | Very Fast |
| meta-Methoxy | Inductive (-I) | Destabilized | Slow / Highly Reactive |
Synthetic Methodologies and Causality
The synthesis of 1-(1-bromoethyl)-3-methoxybenzene requires careful control of reaction conditions to prevent the cleavage of the methoxy ether and to avoid premature solvolysis or elimination of the secondary bromide.
Causality of Experimental Choices: Direct radical bromination of 1-ethyl-3-methoxybenzene using N-bromosuccinimide (NBS) is often plagued by over-bromination and difficult purification profiles. Conversely, the reduction of 3-methoxyacetophenone followed by nucleophilic substitution ensures high fidelity[4]. Phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) is selected over aqueous hydrobromic acid (HBr) to strictly exclude water. This prevents the reversible hydrolysis of the highly labile secondary benzylic bromide and avoids acid-catalyzed ether cleavage.
Fig 1: Two-step synthetic workflow for 1-(1-Bromoethyl)-3-methoxybenzene.
Protocol 1: Self-Validating Two-Step Synthesis
Step 1: Reduction of 3-Methoxyacetophenone
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Reaction: Dissolve 3-methoxyacetophenone (1.0 eq) in HPLC-grade methanol (0.5 M) and cool to 0°C in an ice bath.
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Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes to control the exothermic evolution of hydrogen gas.
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Stirring: Stir for 2 hours, allowing the reaction to warm to room temperature.
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Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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System Validation: Perform Thin Layer Chromatography (TLC) using 8:2 Hexanes/EtOAc. The intermediate secondary alcohol will elute significantly slower (lower Rf) than the starting ketone due to hydrogen bonding.
Step 2: Bromination via PBr₃
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Reaction: Dissolve the intermediate alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under an inert argon atmosphere and cool to 0°C.
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Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe.
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Stirring: Stir for 1 hour strictly at 0°C. Causality Note: Maintaining 0°C prevents the acid-catalyzed elimination of the secondary bromide to form 3-methoxystyrene.
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Workup: Quench carefully with ice water. Extract with DCM, wash the organic layer with cold saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate at ambient temperature (avoid excessive heating).
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System Validation: ¹H-NMR will reveal a distinct downfield shift of the benzylic methine proton from ~4.8 ppm (in the alcohol) to ~5.2 ppm (in the bromide).
Mechanistic Utility in Physical Organic Chemistry
In a landmark mechanistic study published in the Journal of the American Chemical Society, Richard and Jencks utilized 1-(1-bromoethyl)-3-methoxybenzene to investigate the general base catalysis of hydroxylic reagents adding to unstable carbocations[5] (). The solvolysis of this compound in aqueous/alcoholic mixtures allows researchers to measure the partitioning of the carbocation intermediate and calculate absolute rate constants for nucleophilic attack.
Fig 2: Carbocation generation and solvolysis pathway for kinetic studies.
Protocol 2: Kinetic Solvolysis Workflow
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Preparation of Stock Solution: Dissolve 1-(1-bromoethyl)-3-methoxybenzene in anhydrous acetonitrile to create a concentrated stock (e.g., 0.1 M). Causality Note: Acetonitrile is chosen because it is aprotic and prevents premature solvolysis during storage.
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Reaction Initiation: Inject a precise aliquot of the stock solution into a temperature-controlled UV-Vis cuvette containing the target solvent mixture (e.g., 50/50 trifluoroethanol/water) and the nucleophile/base (e.g., sodium acetate)[2].
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Data Acquisition: Monitor the exponential decay of the reactant or the appearance of the product at a specific wavelength (typically 270-280 nm) using a spectrophotometer.
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Kinetic Analysis: Fit the absorbance data to a first-order kinetic equation to extract the observed rate constant (
).
Handling, Stability, and Safety Protocols
Due to the presence of the labile benzylic bromine atom, 1-(1-bromoethyl)-3-methoxybenzene is a potent alkylating agent.
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Hazards: It is a known lachrymator, skin irritant, and potential mutagen[1]. Contact with mucous membranes can cause severe irritation or burns.
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Storage: The compound must be stored at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent ambient moisture from inducing slow hydrolysis to 1-(3-methoxyphenyl)ethanol[6].
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Handling: All manipulations must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
References
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Title: General base catalysis of the addition of hydroxylic reagents to unstable carbocations and its disappearance Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
- 1. Buy 1-(1-Bromoethyl)-3-methoxybenzene | 88563-83-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(1-broMoethyl)-3-Methoxybenzene CAS#: 88563-83-1 [m.chemicalbook.com]
- 4. Buy 1-(1-Bromoethyl)-3-methoxybenzene | 88563-83-1 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
